molecular formula C16H18N2O3S2 B2408635 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941982-94-1

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2408635
CAS No.: 941982-94-1
M. Wt: 350.45
InChI Key: AVZRMYMKQSRMLZ-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic small molecule of significant interest in preclinical pharmaceutical research, designed by integrating a sulfonamide pharmacophore with a 2-oxopiperidine moiety. The sulfonamide functional group is a privileged structure in drug discovery, known for its ability to confer target-binding properties across a diverse range of therapeutic areas . Historically, antibacterial sulfonamides act by inhibiting bacterial dihydropteroate synthetase, but the broader sulfonamide class also includes non-antibiotic drugs with activities against conditions such as inflammation, cancer, and high blood pressure, often through mechanisms like carbonic anhydrase inhibition . The incorporation of the 2-oxopiperidine (2-piperidone) scaffold is a key structural feature found in various bioactive compounds and is frequently investigated in the development of kinase inhibitors and other targeted therapies . The specific molecular architecture of this compound, combining the thiophene-sulfonamide group with the 2-oxopiperidine-linked aniline, suggests potential for unique interactions with enzymatic targets. Researchers can leverage this compound as a core building block or a lead compound for developing novel therapeutic agents, particularly in oncology and signal transduction pathology, where related compounds have shown promise . Its value lies in its application for structure-activity relationship (SAR) studies, high-throughput screening, and biochemical assay development to probe new biological pathways.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12-11-13(17-23(20,21)16-6-4-10-22-16)7-8-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMYMKQSRMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The piperidinyl moiety can be oxidized to form lactams.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite under a CO₂ atmosphere.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination of the thiophene ring.

Major Products Formed

    Oxidation: Formation of lactams from the piperidinyl moiety.

    Reduction: Formation of amines from nitro precursors.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, if it acts as an inhibitor of factor Xa, it would bind to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which may impart distinct pharmacological properties compared to other factor Xa inhibitors. Its thiophene ring also offers potential for electronic applications, setting it apart from other similar compounds.

Biological Activity

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, commonly referred to as MPTP, is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticoagulation. This article explores the biological activity of MPTP, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

MPTP features a thiophene ring, an oxopiperidine moiety, and a sulfonamide functional group. The molecular formula for MPTP is C15H18N2O2S, which contributes to its unique properties and biological activities.

Target Enzyme: Activated Factor X (FXa)
MPTP primarily acts as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, MPTP prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent platelet aggregation.

Biochemical Pathways
The inhibition of FXa by MPTP disrupts the normal coagulation pathway. This action leads to a decrease in thrombin levels, which is essential for clot formation. The compound has been shown to bind effectively to both free and prothrombinase-bound FXa in vitro, demonstrating its potential as an anticoagulant agent.

Pharmacokinetics

MPTP exhibits favorable pharmacokinetic properties:

  • Bioavailability : The compound shows good bioavailability, which is crucial for its effectiveness as a therapeutic agent.
  • Clearance : It has low clearance rates in animal models, indicating prolonged action within the system.
  • Volume of Distribution : MPTP has a small volume of distribution, suggesting that it remains concentrated within the bloodstream rather than dispersing into tissues.

Anticoagulant Efficacy

Research indicates that the antithrombotic efficacy of MPTP is dose-dependent. In various animal models, increasing doses correlate with enhanced anticoagulant effects. This relationship underscores the potential for dosage optimization in clinical settings.

Cellular Effects

MPTP not only inhibits thrombin generation but also indirectly affects platelet aggregation. Laboratory studies have demonstrated that treatment with MPTP results in significant reductions in platelet aggregation under stimulated conditions.

Applications in Medicinal Chemistry

MPTP's structural similarity to known anticoagulants such as apixaban positions it as a candidate for further development in the field of anticoagulation therapy. Its unique mechanism may offer advantages over existing therapies by providing more selective inhibition of FXa without affecting other components of the coagulation cascade.

Summary Table of Biological Activity

Property Details
Target Enzyme Activated Factor X (FXa)
Mechanism Direct inhibition of FXa
Bioavailability Good
Clearance Low
Volume of Distribution Small
Efficacy Dose-dependent antithrombotic effects

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling a thiophene-2-sulfonyl chloride derivative with a substituted aniline intermediate. For example, the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination under inert conditions. Reaction optimization includes temperature control (e.g., 60–80°C in DMF), use of triethylamine as a base, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry of the piperidinone and methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (1.53 Å resolution) resolves the binding conformation in protein complexes, as demonstrated in BRD4 bromodomain studies .

Q. What in vitro assays are used to evaluate its biological activity, and how are potency metrics interpreted?

  • Methodological Answer : BRD4 bromodomain inhibition is assessed via fluorescence polarization (FP) assays using acetylated histone peptides. IC₅₀ values are calculated from dose-response curves. Counter-screening against other bromodomains (e.g., BRD2/3) ensures selectivity. Discrepancies in activity between assays may arise from buffer composition or protein batch variability .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinone substitution) influence binding affinity and selectivity for BRD4?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., 2-oxo vs. 3-oxo piperidine). Molecular docking into the BRD4 acetyl-lysine binding pocket (PDB: 6P05) identifies critical hydrogen bonds between the sulfonamide group and Asn140. Free energy perturbation (FEP) calculations quantify thermodynamic contributions of methyl or fluorine substitutions .

Q. What strategies resolve contradictions between computational predictions and experimental binding data?

  • Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Molecular dynamics (MD) simulations (100 ns trajectories) assess ligand-induced conformational changes. Experimental validation via isothermal titration calorimetry (ITC) measures binding enthalpy/entropy, reconciling computational models with empirical data .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising target engagement?

  • Methodological Answer : LogP adjustments via introduction of polar groups (e.g., hydroxyl or morpholine) improve aqueous solubility. Cytochrome P450 inhibition assays guide metabolic stability optimization. Parallel artificial membrane permeability assays (PAMPA) balance lipophilicity and cell permeability. Retained BRD4 affinity is confirmed via FP assays post-modification .

Q. What crystallographic evidence supports its mechanism of action in epigenetic regulation?

  • Methodological Answer : Co-crystal structures (e.g., PDB: 6P05) reveal displacement of conserved water molecules in the BRD4 binding pocket by the sulfonamide oxygen. Electron density maps validate π-π stacking between the thiophene ring and Tyr97. Mutagenesis studies (e.g., Asn140Ala) confirm critical interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for compound aggregation or nonspecific binding?

  • Methodological Answer : Include detergent controls (e.g., 0.01% Tween-20) in FP assays to prevent aggregation. Dynamic light scattering (DLS) monitors particle size. Hill slope analysis identifies non-sigmoidal curves indicative of nonspecific binding. Validate hits via orthogonal methods like surface plasmon resonance (SPR) .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?

  • Methodological Answer : Z-factor calculations assess assay robustness. Normalize data using DMSO controls. Dose-response curves are fitted with a four-parameter logistic model. Outlier removal applies Grubbs’ test (α=0.05). False discovery rates (FDR) are controlled via Benjamini-Hochberg correction .

Tables of Key Data

Property Value/Technique Reference
X-ray Resolution (BRD4 complex)1.53 Å
BRD4 IC₅₀ (FP assay)120 nM ± 15
LogP (Predicted)2.8 (MarvinSketch)
Metabolic Stability (t₁/₂)45 min (Human liver microsomes)

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